molecular formula C11H13N3O B1613319 2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile CAS No. 939986-84-2

2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile

Cat. No. B1613319
CAS RN: 939986-84-2
M. Wt: 203.24 g/mol
InChI Key: BAUHNANVWDYGQN-UHFFFAOYSA-N
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Description

2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile (HIPIN) is a small molecule inhibitor that has been studied extensively due to its potential as a therapeutic agent. HIPIN was first synthesized in 2014 and since then, it has been the subject of numerous scientific studies. HIPIN has been found to have a variety of biochemical and physiological effects, as well as applications in various scientific research areas.

Scientific Research Applications

Novel Synthetic Routes and Catalysis

Research has identified novel routes and methodologies in the synthesis of hydroxypiperidine derivatives, highlighting their significance in organic synthesis and potential pharmaceutical applications. For instance, the work by Vink et al. demonstrates an enantioselective biocatalytic approach towards the synthesis of 5-hydroxypiperidinone-derived compounds, indicating the versatility of hydroxypiperidin derivatives as building blocks for biologically active compounds (Vink et al., 2003). Similarly, Lam et al. have developed a Cu(I)-catalyzed reductive aldol cyclization method for the diastereoselective synthesis of 4-hydroxypiperidin-2-ones, showcasing the compound's utility in synthesizing highly functionalized piperidin-2-ones and hydroxylated piperidines (Lam et al., 2005).

Material Science Applications

The research into 4-Cyanopyridine, closely related to the compound , highlights its utility as a versatile ligand in the construction of metal-organic frameworks (MOFs), which are critical in catalysis and material science. Zhao et al. describe how 4-Cyanopyridine can act as both a mono- and bidentate ligand in transition metal complexes, opening avenues for new MOF designs (Zhao et al., 2017).

Pharmaceutical and Biochemical Research

The compound's structural features make it a candidate for biochemical modifications leading to biologically active molecules. For example, research by Borza et al. into selective NR1/2B N-methyl-D-aspartate receptor antagonists among indole-2-carboxamides and benzimidazole-2-carboxamides, while not directly involving 2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile, illustrates the potential of hydroxypiperidin derivatives in developing compounds with significant pharmacological properties (Borza et al., 2007).

Corrosion Inhibition

Research on N-substituted 2-aminopyridine derivatives, which share a structural resemblance to 2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile, indicates their efficacy as corrosion inhibitors. Verma et al. have investigated their inhibitory effects on mild steel corrosion in acidic medium, suggesting the potential of similar compounds in industrial applications (Verma et al., 2018).

properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-8-9-1-4-13-11(7-9)14-5-2-10(15)3-6-14/h1,4,7,10,15H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUHNANVWDYGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640936
Record name 2-(4-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile

CAS RN

939986-84-2
Record name 2-(4-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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